3-Hydroxyquinoline-8-carboxylic acid
Overview
Description
3-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
3-Hydroxyquinoline-8-carboxylic acid, like other 8-hydroxyquinoline derivatives, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These compounds can bind to a diverse range of targets with high affinities
Mode of Action
8-hydroxyquinoline derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
The biosynthesis of 8-Hydroxyquinoline derivatives proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . .
Result of Action
8-hydroxyquinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Biochemical Analysis
Biochemical Properties
3-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its metal-chelating properties. It interacts with a variety of metal ions, including iron, copper, and zinc, forming stable complexes. These interactions are essential in processes such as enzyme inhibition and activation. For instance, this compound can inhibit metalloproteases by binding to their active sites, thereby preventing substrate access . Additionally, it interacts with proteins involved in metal transport and storage, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the availability of metal ions, which are critical cofactors for many signaling proteins. For example, by chelating iron, this compound can affect the activity of iron-dependent enzymes and transcription factors, leading to changes in gene expression . This compound also impacts cellular metabolism by altering the function of metalloenzymes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its ability to bind metal ions. This binding can inhibit or activate enzymes by altering their conformation and activity. For instance, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ion in their active sites . Additionally, this compound can modulate gene expression by affecting the activity of metal-responsive transcription factors, leading to changes in the expression of genes involved in metal homeostasis and oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metalloproteases and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions and modulate enzyme activity without causing significant toxicity. At high doses, this compound can lead to adverse effects, including oxidative stress and cellular damage, due to excessive chelation of essential metal ions . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-8-carboxylic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of 3-hydroxyquinoline using methoxymethyl chloride (MOMCl) and sodium hydroxide (NaOH). This is followed by a 1,2-addition of methyllithium to the quinoline ring, oxidation, and finally, a two-step oxidation procedure to transform the methyl group into a carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
3-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial, anticancer, and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and Alzheimer’s disease.
Industry: Utilized in the development of metal chelators and fluorescent probes.
Comparison with Similar Compounds
- 8-Hydroxyquinoline
- 3-Hydroxyquinoline-2-carboxylic acid
- 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid
Comparison: 3-Hydroxyquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 8-Hydroxyquinoline, it has an additional carboxylic acid group, enhancing its chelating ability and biological activity .
Properties
IUPAC Name |
3-hydroxyquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVFZWMFCBLANH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290320 | |
Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-42-0 | |
Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25369-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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